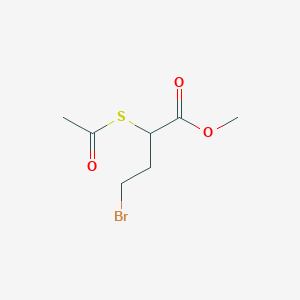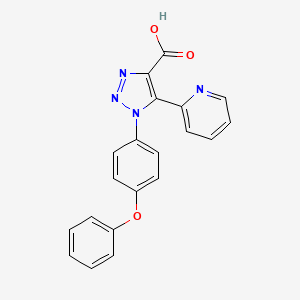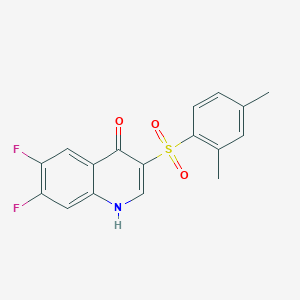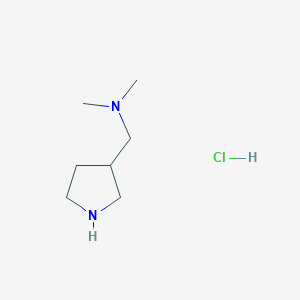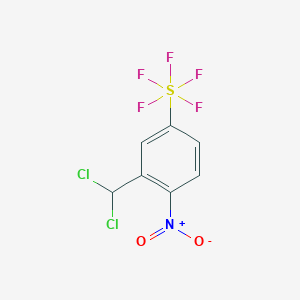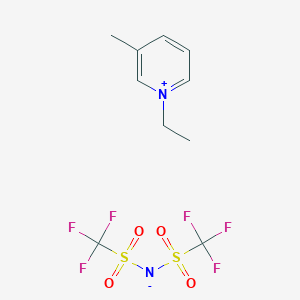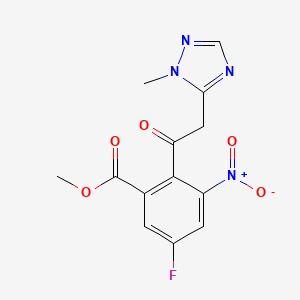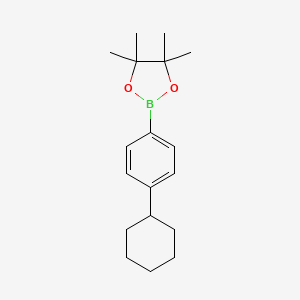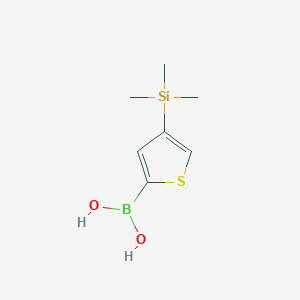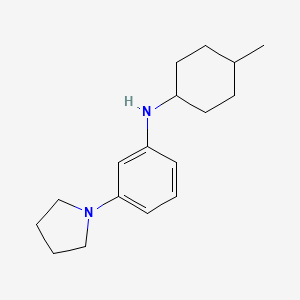
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, also known as 4-Me-MPH, is a psychoactive substance that belongs to the class of substituted phenidates. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH has gained popularity among researchers due to its potential as a cognitive enhancer and its ability to improve focus and concentration.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline and its derivatives have been explored for their potential as androgen receptor (AR) antagonists. Studies have shown that introducing a bulky N-alkyl group can increase the binding affinity for the AR, suggesting potential applications in treating conditions sensitive to androgens, such as prostate cancer (Wakabayashi et al., 2008).
Organic Synthesis
This chemical framework has been employed in the development of novel synthetic methodologies. For instance, it has been used in the synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, showcasing the utility of microwave-assisted synthesis for efficient and rapid chemical transformations (Vargas et al., 2012). Another example is the tandem reduction-double reductive amination reaction, which facilitates the synthesis of N-phenyl-substituted pyrrolidines and piperidines, demonstrating the versatility of this scaffold in constructing complex nitrogen-containing heterocycles (Bunce et al., 2003).
Material Science
In the field of material science, derivatives of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline have been explored for their photophysical properties. Specifically, tetradentate bis-cyclometalated platinum complexes derived from similar aniline compounds have been investigated for their luminescent properties and potential applications in organic light-emitting diodes (OLEDs), highlighting the role of these compounds in the development of advanced electronic materials (Vezzu et al., 2010).
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-14-7-9-15(10-8-14)18-16-5-4-6-17(13-16)19-11-2-3-12-19/h4-6,13-15,18H,2-3,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCRKPFKGSAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)
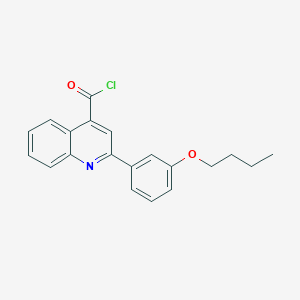

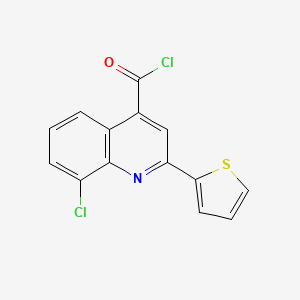
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
